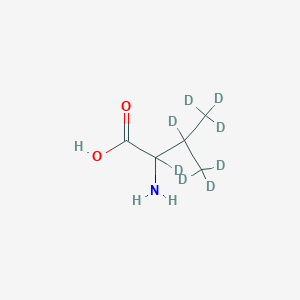
2-Amino-4-chloro-6-guanidinopyrimidine
Overview
Description
2-Amino-4-chloro-6-guanidinopyrimidine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-4-chloro-6-guanidinopyrimidine can be synthesized from 2-amino-4,6-dichloropyrimidine and guanidine. The reaction typically involves heating the reactants in the presence of a base, such as triethylamine, under solvent-free conditions at temperatures ranging from 80 to 90°C . The reaction is monitored using thin-layer chromatography (TLC) with hexane and ethyl acetate as the solvent system .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to reduce reaction times and improve yields . This method involves the use of microwave irradiation to accelerate the reaction, resulting in fewer by-products and higher efficiency compared to conventional heating methods .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-chloro-6-guanidinopyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 4 can be substituted with different nucleophiles, such as amines, under acidic conditions.
Oxidation and Reduction Reactions: The amino and guanidine groups can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines and bases like triethylamine. .
Oxidation and Reduction Reactions:
Major Products Formed
The major products formed from substitution reactions include various substituted pyrimidine derivatives, depending on the nucleophile used .
Scientific Research Applications
2-Amino-4-chloro-6-guanidinopyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmacologically active compounds, including β-glucuronidase inhibitors.
Biological Research: The compound and its derivatives are studied for their potential antimicrobial, antifungal, and anticancer activities.
Industrial Applications: It is used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-amino-4-chloro-6-guanidinopyrimidine involves its interaction with specific molecular targets and pathways. For example, its derivatives have been shown to inhibit β-glucuronidase, an enzyme associated with various pathological conditions . The compound binds to the active site of the enzyme, preventing its activity and thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dichloropyrimidine: A precursor in the synthesis of 2-amino-4-chloro-6-guanidinopyrimidine.
2-Aminopyrimidine Derivatives: These compounds share similar structural features and are studied for their biological activities.
Uniqueness
This compound is unique due to the presence of both amino and guanidine groups, which contribute to its diverse chemical reactivity and potential biological activities. Its ability to undergo various substitution reactions and its applications in medicinal chemistry make it a valuable compound for research and development .
Properties
IUPAC Name |
2-(2-amino-6-chloropyrimidin-4-yl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN6/c6-2-1-3(11-4(7)8)12-5(9)10-2/h1H,(H6,7,8,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFNBTXIKNJCAAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1Cl)N)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50509912 | |
| Record name | N''-(2-Amino-6-chloropyrimidin-4-yl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50509912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83170-03-0 | |
| Record name | N''-(2-Amino-6-chloropyrimidin-4-yl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50509912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















